molecular formula C17H18N2O3 B3840325 N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide CAS No. 303084-22-2

N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide

Cat. No.: B3840325
CAS No.: 303084-22-2
M. Wt: 298.34 g/mol
InChI Key: SAQPEBOYDBZSBK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is a hydrazone derivative belonging to the Schiff base family. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an azomethine group (-NHN=CH-) and is synthesized through the condensation of 2-ethoxybenzaldehyde and 4-methoxybenzohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide typically involves the following steps:

    Condensation Reaction: The primary method for synthesizing this compound is the condensation of 2-ethoxybenzaldehyde with 4-methoxybenzohydrazide in the presence of a suitable catalyst.

    Reaction Conditions: The reaction mixture is refluxed for several hours, typically ranging from 4 to 6 hours, to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide can be compared with other hydrazone derivatives, such as:

Conclusion

N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse biological activities make it a valuable candidate for further investigation in medicinal chemistry and related fields.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-14(16)12-18-19-17(20)13-8-10-15(21-2)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQPEBOYDBZSBK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416333
Record name AC1NSDAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303084-22-2
Record name AC1NSDAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.